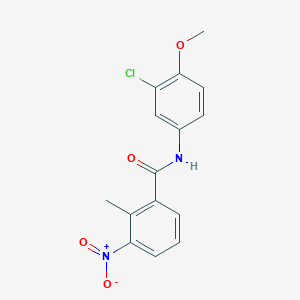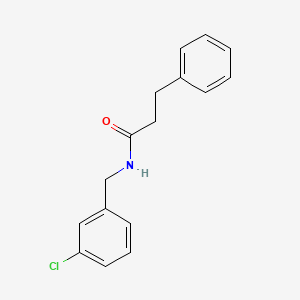
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, also known as DMMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMMA is a member of the amine class of compounds and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine may increase the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of biochemical and physiological effects. In animal studies, (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been shown to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, making it a potentially useful compound in the treatment of neurodegenerative diseases. However, one limitation of using (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its potential toxicity. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to be toxic in high doses, and caution should be exercised when handling this compound.
未来方向
There are several future directions for research on (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine. One area of research could focus on the potential applications of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds based on the structure of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine, with the aim of enhancing its cognitive-enhancing properties while minimizing its potential toxicity. Additionally, more research is needed to fully understand the mechanism of action of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine and its effects on the central nervous system.
合成方法
The synthesis of (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenylamine with 4-methoxy-3-methylbenzyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the intermediate compound (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine hydrochloride, which can be further purified to obtain (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine.
科学研究应用
(3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been used in various scientific research studies due to its potential applications in the fields of medicine and biochemistry. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has been found to have a range of effects on the central nervous system, including the ability to enhance cognitive function and memory. (3,4-dimethylphenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-7-16(10-13(12)2)18-11-15-6-8-17(19-4)14(3)9-15/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVGTPLXICQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methylbenzyl)-3,4-dimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)
![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)


![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)